N,N-diethyl-6-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-diethyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-3-17(4-2)14-10-13(15-11-16-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMYFVHCENBMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500017-55-0 | |
| Record name | 4-Pyrimidinamine, N,N-diethyl-6-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500017550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIETHYL-6-PHENYL-4-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IR077QHA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-6-phenylpyrimidin-4-amine typically involves the reaction of 6-phenylpyrimidin-4-amine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl and diethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N,N-diethyl-6-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrimidine derivatives differ primarily in substituents at positions 2, 4, 5, and 6, which dictate electronic properties, solubility, and biological interactions. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy in ) increase solubility and hydrogen-bonding capacity, enhancing interactions with biological targets.
- Electron-Withdrawing Groups (e.g., CF₃ in , Cl in ) improve stability and reactivity in substitution reactions.
- Bulky Substituents (e.g., diethylamine in this compound) reduce crystallinity but may improve blood-brain barrier penetration.
Physicochemical Properties
Physical properties vary significantly with substituents:
Key Observations :
Reaction Efficiency :
Crystallographic and Hydrogen-Bonding Patterns
Q & A
Basic: What are the recommended methodologies for synthesizing N,N-diethyl-6-phenylpyrimidin-4-amine?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A common approach includes:
- Nucleophilic substitution : Introducing the diethylamine group via reaction with diethylamine under alkaline conditions.
- Cross-coupling reactions : Installing the phenyl group at the 6-position using Suzuki-Miyaura coupling (e.g., phenylboronic acid with a halogenated pyrimidine precursor).
- Purification : Techniques like column chromatography or preparative HPLC ensure high purity, as seen in analogous pyrimidine derivatives .
For reproducibility, reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized. Structural validation via NMR and mass spectrometry is critical at each step .
Basic: How is the crystal structure of this compound determined?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (~100 K) to minimize thermal motion artifacts.
- Structure solution : Employing direct methods via SHELXS or SHELXD for phase determination .
- Refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen bonds. Bond angles and dihedral angles (e.g., phenyl-pyrimidine torsion) are analyzed to confirm stereochemistry .
Example metrics: Pyrimidine rings in analogous compounds show planarity deviations <0.02 Å, with substituent dihedral angles ranging 12–86° .
Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?
Answer:
Polymorphism can arise from variations in hydrogen bonding or solvent inclusion. To resolve discrepancies:
- High-resolution data : Collect data at synchrotron facilities to improve resolution (<0.8 Å), enabling precise electron density mapping.
- Twinning analysis : Use TWINLAW in SHELXL to deconvolute overlapping reflections in twinned crystals .
- Comparative studies : Analyze packing motifs (e.g., C–H⋯π interactions) across polymorphs. For example, highlights how weak C–H⋯O bonds stabilize one polymorph over another .
Documentation of non-covalent interactions (e.g., graph set analysis for hydrogen bonds) is essential for reproducibility .
Advanced: What strategies are used to analyze hydrogen-bonding networks in this compound’s supramolecular assemblies?
Answer:
Hydrogen-bonding patterns are dissected using:
- Graph set analysis : Classify interactions as D (donors), A (acceptors), and S (self-associated). For example, intramolecular N–H⋯N bonds in pyrimidine derivatives form S(6) motifs .
- Topology mapping : Software like Mercury visualizes 3D networks. In , C–H⋯O bonds create infinite chains along the crystallographic c-axis .
- Energy calculations : Use DFT (e.g., B3LYP/6-31G*) to quantify interaction strengths. Weak C–H⋯π bonds (~2–4 kcal/mol) often stabilize layered structures .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against kinases or acetylcholinesterase using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching).
- Cellular assays : Assess cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines.
- Binding studies : Surface plasmon resonance (SPR) or ITC quantify affinity for target receptors (e.g., EGFR).
Dose-response curves and controls (e.g., staurosporine for apoptosis) are mandatory. Analogous compounds in and show IC₅₀ values in the µM range .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound for therapeutic use?
Answer:
SAR studies focus on:
- Substituent effects : Compare analogs with varying phenyl (electron-withdrawing vs. donating) or alkylamine groups. For example, trifluoromethyl groups enhance metabolic stability .
- Conformational analysis : Use SC-XRD or NMR to correlate dihedral angles (e.g., pyrimidine-phenyl twist) with activity. A 12° torsion in optimizes steric fit in enzyme pockets .
- ADMET profiling : LogP (chromatographic retention time) and microsomal stability assays prioritize candidates.
Data integration tools like Schrödinger’s QikProp predict pharmacokinetic properties.
Advanced: How do computational methods complement experimental studies in characterizing this compound?
Answer:
- Docking simulations : AutoDock Vina or Glide predict binding poses in target proteins (e.g., kinase domains).
- Molecular dynamics (MD) : GROMACS simulations (20–100 ns) assess stability of ligand-receptor complexes.
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors) using MOE.
Cross-validation with experimental data (e.g., SPR KD vs. docking scores) reduces false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
